molecular formula C16H14F2N2O3 B2707248 N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903795-06-1

N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2707248
CAS No.: 1903795-06-1
M. Wt: 320.296
InChI Key: SQPLFCNZVZMPGZ-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves the reaction of 2,6-difluoroaniline with isonicotinoyl chloride in the presence of a base such as triethylamine. The intermediate product is then reacted with tetrahydrofuran-3-ol under suitable conditions to yield the final compound. The reaction conditions may include solvents like dichloromethane or acetonitrile and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids or bases for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or receptor binding.

    Medicine: Potential use as a drug candidate for treating diseases by inhibiting specific enzymes or receptors.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide include other isonicotinamide derivatives with different substituents on the phenyl ring or variations in the heterocyclic moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3/c17-12-2-1-3-13(18)15(12)20-16(21)10-4-6-19-14(8-10)23-11-5-7-22-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPLFCNZVZMPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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